molecular formula C18H16N2O3S B2799174 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 536732-06-6

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No. B2799174
CAS RN: 536732-06-6
M. Wt: 340.4
InChI Key: HSDZHIMJBHGLPU-UHFFFAOYSA-N
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Description

“N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known to have diverse biological activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The compound has been investigated for its potential as an antitumor agent. Researchers have synthesized related thiosemicarbazone derivatives and evaluated their cytotoxicity against human tumor cell lines. While the compound did not surpass the potency of cisplatin, it demonstrated efficacy, particularly in inhibiting cell growth .

Metallocene Chemistry

Metallocenes, such as the ruthenium complex formed with this compound, play a crucial role in organometallic chemistry. The coordination of the thiosemicarbazone ligand to the ruthenium center via iminic and sulfur atoms forms a five-membered chelate ring. Additionally, the complex’s redox behavior has been studied using cyclic voltammetry .

Antioxidant Properties

In vitro antioxidant properties have been explored for related thiosemicarbazone derivatives. Some synthesized compounds exhibited potent antioxidant activity, suggesting their potential use in oxidative stress-related conditions .

Future Directions

Thiazole compounds have been the subject of extensive research due to their diverse biological activities . Future research could focus on the synthesis, characterization, and biological activity of “N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide” and related compounds.

properties

IUPAC Name

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-15-9-5-6-13(10-15)16-12-24-18(19-16)20-17(21)11-23-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDZHIMJBHGLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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